molecular formula C26H24N2O5S B2513733 N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-74-3

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2513733
CAS No.: 866813-74-3
M. Wt: 476.55
InChI Key: WLMQZLSTAUMAEL-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a quinolin-4-one core substituted at position 3 with a 4-methoxybenzenesulfonyl group and at position 1 with an acetamide-linked 4-ethylphenyl moiety. The quinolin-4-one scaffold is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . Structural determination of such compounds often employs crystallographic tools like SHELX programs, ensuring precise molecular characterization .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-8-10-19(11-9-18)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)34(31,32)21-14-12-20(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQZLSTAUMAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-ethylphenylamine and 4-methoxybenzenesulfonyl chloride. These intermediates undergo a series of reactions, including acylation, sulfonylation, and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()

  • Acetamide Substituent: Features a 4-chlorophenyl group instead of 4-ethylphenyl, introducing electronegativity (Cl) versus lipophilicity (ethyl).
  • Physicochemical Implications: The absence of methoxy may decrease solubility compared to the target compound.
  • Biological Relevance : Chlorophenyl groups are common in antimicrobial agents, suggesting this analog might prioritize potency over pharmacokinetic optimization.

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()

  • Structural Differences: Core Modifications: Incorporates a 7-chloro-6-fluoro-quinoline and a cyclopropyl group, enhancing steric bulk and halogen-mediated interactions. Substituents: Includes a benzyl ester and sulfonamido group, increasing molecular complexity.
  • Physicochemical Implications :
    • Halogens (Cl, F) improve binding via hydrophobic interactions but may increase toxicity risks.
    • The ester group could enhance bioavailability but introduce hydrolytic instability.

Goxalapladib (CAS-412950-27-7) ()

  • Structural Differences: Core Structure: Uses a 1,8-naphthyridine instead of quinoline, altering hydrogen-bonding and π-stacking capabilities. Substituents: Features trifluoromethyl and piperidinyl groups, enhancing metabolic stability and lipophilicity.
  • Physicochemical Implications: Trifluoromethyl groups increase resistance to oxidative metabolism, prolonging half-life. The naphthyridine core may reduce solubility compared to quinoline derivatives.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Structural Differences: Substituents: Includes a nitro group and methylsulfonyl, introducing strong electron-withdrawing effects.
  • Physicochemical Implications :
    • Nitro groups increase reactivity and intermolecular interactions (e.g., crystal packing via H-bonding), as observed in crystallographic studies .
    • Methylsulfonyl enhances polarity but may limit membrane permeability.

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility Lipophilicity Potential Applications
Target Compound Quinolin-4-one 4-Methoxybenzenesulfonyl, 4-ethylphenylacetamide Moderate (↑ H-bond) High Enzyme inhibition, antimicrobial
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolin-4-one Benzenesulfonyl, 4-chlorophenylacetamide Low Moderate Antimicrobial
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...-3-carboxylate Quinolin-4-one 7-Cl, 6-F, cyclopropyl, benzyl ester Low (↑ steric bulk) High Targeted therapeutics
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, piperidinyl Low Very High Atherosclerosis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Nitro, methylsulfonyl High (polar) Low Synthetic intermediate

Biological Activity

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core with an ethylphenyl group and a methoxybenzenesulfonyl moiety. These structural components are crucial for its biological interactions. The synthesis typically involves multi-step reactions, which may include the following general steps:

  • Formation of the Quinoline Core : The initial step often involves the condensation of appropriate precursors to form the quinoline structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethylphenyl and methoxybenzenesulfonyl groups, enhancing the compound's pharmacological profile.
  • Purification and Characterization : The final product is purified and characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Biological Activity

This compound exhibits various biological activities:

1. Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through inhibition of lipoxygenases (LOXs), enzymes involved in inflammatory processes. This activity is linked to the modulation of eicosanoid signaling pathways, which play a critical role in inflammation and pain management .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This effect is attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its potency and selectivity:

Functional Group Effect on Activity
EthylphenylEnhances lipophilicity and cellular uptake
Methoxy groupIncreases solubility and potentially modulates receptor interactions
Sulfonyl groupContributes to binding affinity with target enzymes

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited LOX activity at nanomolar concentrations, highlighting its potential as a therapeutic agent for inflammatory diseases .
  • Cell Line Studies : Experiments conducted on cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers, suggesting a mechanism involving cell cycle arrest.
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth and inflammation when treated with this compound.

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